(3Z)-3-[6-oxo-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-[(5Z)-6-OXO-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that features multiple heterocyclic rings. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multi-step organic synthesis. The process might include:
- Formation of the triazolo-thiazole core through cyclization reactions.
- Introduction of the thiophene ring via cross-coupling reactions.
- Formation of the indole moiety through Fischer indole synthesis or other indole-forming reactions.
- Final functionalization steps to introduce the prop-2-en-1-yl group and other substituents.
Industrial Production Methods
Industrial production would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene or indole moieties.
Reduction: Reduction reactions could target the carbonyl groups or other unsaturated sites.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific substitution reaction.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound could be used as a building block in the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a therapeutic agent, particularly if it exhibits activity against specific biological targets.
Industry
Industrial applications might include its use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5Z)-6-OXO-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE
- 3-[(5Z)-6-OXO-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE
- 3-[(5Z)-6-OXO-2-(PYRIDIN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE
Uniqueness
The uniqueness of the compound might lie in its specific substitution pattern and the resulting biological activity. Comparative studies would be needed to highlight its advantages over similar compounds.
Properties
Molecular Formula |
C19H12N4O2S2 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
(5Z)-5-(2-oxo-1-prop-2-enylindol-3-ylidene)-2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C19H12N4O2S2/c1-2-9-22-12-7-4-3-6-11(12)14(17(22)24)15-18(25)23-19(27-15)20-16(21-23)13-8-5-10-26-13/h2-8,10H,1,9H2/b15-14- |
InChI Key |
PWTSKRGWHZJGOA-PFONDFGASA-N |
Isomeric SMILES |
C=CCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=CS5)S3)/C1=O |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C5=CC=CS5)S3)C1=O |
Origin of Product |
United States |
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